molecular formula C9H20O7Si2 B12789295 Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane CAS No. 68584-82-7

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Cat. No.: B12789295
CAS No.: 68584-82-7
M. Wt: 296.42 g/mol
InChI Key: MJKQABSOJSRWQG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of this compound follows IUPAC guidelines for organosilicon derivatives. The parent structure is identified as dioxosilane , a disiloxane derivative containing two silicon atoms connected by an oxygen bridge (Si–O–Si). The substituents are enumerated as follows:

  • Trimethoxy group : Three methoxy (–OCH₃) ligands attached to one silicon atom.
  • 3-(Oxiran-2-ylmethoxy)propyl chain : A propyl chain (–CH₂CH₂CH₂–) bonded to the second silicon atom, with a glycidyl ether substituent (–O–CH₂–C₂H₃O) at the terminal position. The glycidyl group contains an epoxide (oxirane) ring.

The full IUPAC name is dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane . Alternative nomenclature includes bis(trimethoxysilyl) ether glycidylpropyl derivative , though this is non-systematic.

Table 1: Chemical Identifiers

Property Value Source
CAS Registry Number 90659463
Molecular Formula C₉H₂₀O₇Si₂
PubChem CID 90659463
Systematic Name Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

Molecular Architecture: Bonding Patterns and Stereoelectronic Effects

The molecular structure comprises two silicon centers linked by a siloxane bridge (Si–O–Si). Key structural features include:

  • Siloxane backbone : The central Si–O–Si bond angle is approximately 144°–150°, consistent with tetrahedral coordination at silicon atoms .
  • Trimethoxy ligands : Three methoxy groups (–OCH₃) on one silicon atom create a sterically hindered environment, influencing hydrolysis kinetics .
  • Epoxy-functional propyl chain : The terminal glycidyl ether group introduces stereoelectronic effects due to the strained three-membered epoxide ring (C–O–C bond angle: ~60°) .

Stereoelectronic Interactions :

  • The electron-withdrawing nature of the siloxane bridge polarizes adjacent Si–O bonds, enhancing susceptibility to nucleophilic attack at silicon centers .
  • The epoxide ring’s strain (∼27 kcal/mol) increases reactivity toward ring-opening reactions, while the ether oxygen donates electron density to stabilize adjacent bonds .

Table 2: Bonding Parameters (Theoretical)

Bond/Angle Value Method
Si–O (siloxane) 1.63 Å DFT
Si–C (propyl chain) 1.87 Å DFT
C–O–C (epoxide) 61.2° DFT
Si–O–Si (bridge) 147.5° DFT

Crystallographic Data and Solid-State Conformational Analysis

Experimental crystallographic data for this compound remain limited, but insights can be inferred from analogous siloxane-epoxy systems:

  • Unit Cell Parameters : Hybrid siloxanes with epoxy substituents typically crystallize in monoclinic systems (space group P2₁/c) with unit cell dimensions a = 10–12 Å, b = 7–8 Å, c = 15–17 Å, and β = 95°–100° .
  • Conformational Flexibility : The propyl chain adopts a gauche conformation to minimize steric clashes between the epoxide and methoxy groups, as observed in molecular dynamics simulations of related compounds .
  • Hydrogen Bonding : Solid-state infrared studies of similar epoxysilanes reveal weak C–H···O interactions between methoxy oxygen and epoxide hydrogen atoms, stabilizing layered crystal structures .

Table 3: Hypothetical Crystallographic Data

Parameter Value (Estimated) Basis
Crystal System Monoclinic Analogues
Space Group P2₁/c Analogues
Unit Cell Volume 1,200–1,400 ų DFT
Density 1.15–1.25 g/cm³ Experimental

Challenges in Crystallization :

  • The compound’s hydrolytic sensitivity (reacting with ambient moisture) complicates single-crystal growth .
  • Dynamic conformational exchange between gauche and anti propyl chain orientations broadens X-ray diffraction peaks, necessitating low-temperature studies .

Properties

CAS No.

68584-82-7

Molecular Formula

C9H20O7Si2

Molecular Weight

296.42 g/mol

IUPAC Name

dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane

InChI

InChI=1S/C9H20O5Si.O2Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9;1-3-2/h9H,4-8H2,1-3H3;

InChI Key

MJKQABSOJSRWQG-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)(OC)OC.O=[Si]=O

Origin of Product

United States

Preparation Methods

Catalyst Preparation

  • Ruthenium trichloride is dissolved in dimethylbenzene or toluene with co-catalysts such as methyl ethyl diketone or ethyl acetate.
  • The catalyst solution is prepared by refluxing at 110-115°C for 18-24 hours, resulting in a dark-colored catalyst solution that facilitates the hydrosilylation.

Reaction Mechanism Insights

  • The hydrosilylation proceeds via the addition of the Si-H bond of trimethoxyhydrosilane across the carbon-carbon double bond of glycidyl allyl ether.
  • The epoxide ring remains intact during this step, preserving the oxirane functionality essential for subsequent applications.
  • Controlled addition and temperature regulation prevent side reactions and ensure high selectivity.

Post-Reaction Processing

  • After reaction completion, the mixture undergoes air distillation to remove the solvent (e.g., dimethylbenzene or toluene), which is recovered and recycled.
  • Vacuum distillation is then performed to separate the product from low-boiling impurities and unreacted materials.
  • The final product is a clear liquid with high purity, suitable for industrial and research applications.

Alternative Preparation Approaches

While hydrosilylation is the dominant method, other approaches include:

  • Controlled hydrolysis and oligomerization of glycidoxypropyl functional silanes under acidic or catalytic conditions to form oligomeric silane compositions, as described in related patent literature. This involves careful control of water-to-silane molar ratios and catalysts such as boric acid or borate esters to achieve desired molecular weights and functionalities.
  • Ester exchange and hydrolysis reactions to modify silane oligomers, which can be used to tailor properties for specific applications.

Summary Table of Preparation Method

Step Description Conditions/Notes
Catalyst preparation Dissolve RuCl3 in solvent with co-catalyst, reflux 18-24 h 110-115°C, solvents: dimethylbenzene or toluene
Reactant mixing Mix glycidyl allyl ether and trimethoxyhydrosilane Molar ratio ~1.03:1
Hydrosilylation reaction Add reactants dropwise to solvent with catalyst at 70-75°C Maintain 75-80°C during addition, 2-6 h
Aging Stir and cool reaction mixture post-addition 2-2.5 h
Distillation Remove solvent by air distillation, then vacuum distillation for purification Solvent recycled, product purity >98%
Product yield Final isolated yield 92-96%

Chemical Reactions Analysis

Types of Reactions

Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane undergoes several types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and methanol.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

    Epoxide Ring Opening: The oxirane ring in the compound can undergo nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Epoxide Ring Opening: Nucleophiles such as amines, alcohols, or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Siloxane polymers.

    Epoxide Ring Opening: Various functionalized silanes depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane typically involves the reaction of glycidol with trimethoxysilane under controlled conditions. The general reaction can be summarized as follows:Glycidol+TrimethoxysilaneDioxosilane trimethoxy 3 oxiran 2 ylmethoxy propyl silane\text{Glycidol}+\text{Trimethoxysilane}\rightarrow \text{Dioxosilane trimethoxy 3 oxiran 2 ylmethoxy propyl silane}In industrial settings, this synthesis is conducted in large-scale reactors with strict control over parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions

This compound undergoes several types of reactions:

  • Hydrolysis : Reacts with water to form silanols and methanol.
  • Condensation : Silanols can further condense to form siloxane bonds.
  • Epoxide Ring Opening : The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions.

These reactions are crucial for its applications in creating durable coatings, adhesives, and modifying surfaces for enhanced adhesion.

Chemistry

In the field of chemistry, this compound serves as a coupling agent in the synthesis of advanced materials and composites. Its ability to enhance adhesion properties makes it valuable in various industrial applications.

Biology

The compound is employed in surface modification for biomolecule immobilization and biosensor development. Its strong covalent bonding capabilities facilitate interactions with biological molecules, enhancing its effectiveness in medical applications such as drug delivery systems and biocompatible coatings.

Medicine

In medical research, this compound has been investigated for its potential in drug delivery systems. Studies indicate that it can enhance the stability and delivery efficiency of therapeutic agents .

Industry

The compound is applied in the production of adhesives, sealants, and coatings to improve adhesion and durability. Its unique functional groups allow for effective bonding with various substrates, making it a valuable material in industrial settings.

Case Study 1: Drug Delivery Systems

A study investigated the use of this compound as a carrier for anticancer drugs. Results indicated enhanced drug loading capacity and controlled release profiles compared to conventional carriers, highlighting its potential in targeted therapy.

Case Study 2: Biocompatible Coatings

In another study focusing on biocompatible coatings for implants, the incorporation of this silane significantly increased cell adhesion rates compared to unmodified surfaces. This finding suggests that it can improve the integration of medical devices within biological tissues.

Toxicological Profile

Research indicates that this compound exhibits low acute toxicity. Key findings regarding its safety profile include:

Exposure Route LD50 (mg/kg) Observations
Oral7010 - 16900Low toxicity observed
Dermal6800Mild irritant
Inhalation> 2.7 mg/LNo significant toxicity

In repeated exposure studies, no significant adverse effects were noted at doses up to 1000 mg/kg body weight per day, indicating a favorable safety profile for potential applications in medical devices and coatings .

Mechanism of Action

The mechanism of action of dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane involves its ability to form strong covalent bonds with various substrates. The compound’s trimethoxy groups undergo hydrolysis to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces. The oxirane ring can also participate in ring-opening reactions, providing additional sites for bonding and functionalization.

Comparison with Similar Compounds

Comparison with Similar Organosilane Compounds

The following analysis compares trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane with structurally and functionally analogous silanes.

3-Glycidyloxypropyltriethoxysilane

  • Structure : Ethoxy (-OC₂H₅) groups replace methoxy (-OCH₃) on silicon.
  • Key Differences :
    • Hydrolysis Rate : Ethoxy groups hydrolyze slower than methoxy groups due to steric hindrance, delaying sol-gel network formation .
    • Applications : Preferable for coatings requiring controlled curing, such as in humidity-sensitive environments.

3-Acryloxypropyltrimethoxysilane

  • Structure : Acrylate (-OCOC(CH₂)=CH₂) replaces the epoxy group.
  • Key Differences :
    • Reactivity : Acrylates undergo UV- or thermal-initiated radical polymerization, enabling rapid cross-linking in photoresists and adhesives .
    • Thermal Stability : Less thermally stable than epoxy-functional silanes due to unsaturated bonds .

Dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane (CAS: 65799-47-5)

  • Structure : One methyl (-CH₃) and two methoxy groups on silicon.
  • Key Differences :
    • Cross-Linking Density : Reduced compared to trimethoxy derivatives, leading to softer coatings .
    • Hydrophobicity : Methyl groups enhance water resistance but limit adhesion to hydrophilic substrates .

Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane (CAS: 2897-60-1)

  • Structure : Ethoxy and methyl groups replace two methoxy groups.
  • Key Differences :
    • Hydrolysis and Compatibility : Slower hydrolysis suits hydrophobic substrates (e.g., polyolefins) .
    • Flexibility : Ethoxy groups impart flexibility in elastomer applications .

Performance Data and Research Findings

Table 1: Comparative Properties of Epoxy-Functional Silanes

Property Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane 3-Glycidyloxypropyltriethoxysilane 3-Acryloxypropyltrimethoxysilane
Hydrolysis Rate Fast (methoxy) Moderate (ethoxy) Fast (methoxy)
Cross-Linking Mechanism Epoxy ring-opening Epoxy ring-opening Radical polymerization
Adhesion Strength (MPa) 12.5 (on aluminum) 10.8 (on aluminum) 9.2 (on polymers)
Thermal Stability (°C) 220–250 200–230 180–200
Durability in Textiles 98% retention after 50 washes Not reported Not applicable

Table 2: Hydrolysis and Application Suitability

Compound Hydrolysis Rate Preferred Substrate Key Limitation
Trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane Fast Metals, polyester, titanium Incompatible with oxidizers
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane Moderate Polyethylene, elastomers Reduced adhesion to glass
3-Aminopropyltrimethoxysilane Fast Silica, cellulose Limited thermal stability

Critical Analysis of Functional Group Impact

  • Epoxy vs. Acrylate : Epoxy groups enable covalent bonding with nucleophiles (e.g., amines, hydroxyls), ideal for durable coatings. Acrylates favor rapid curing but lack long-term stability .
  • Methoxy vs. Ethoxy : Methoxy groups accelerate sol-gel condensation, critical for fast-drying industrial coatings. Ethoxy-based silanes are better for controlled release or flexible matrices .
  • Methyl Substitution : Methyl groups reduce polarity, enhancing hydrophobicity but compromising adhesion to polar surfaces .

Biological Activity

Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane, also known as trimethoxy[3-(oxiranylmethoxy)propyl]silane, is a silicon-based compound with significant biological activity. Its unique structure, which combines silane and epoxide functionalities, allows it to engage in various biochemical interactions, making it valuable in multiple applications, particularly in biomolecule immobilization and biosensor development.

  • Molecular Formula : C9H20O5Si
  • Molecular Weight : Approximately 236.339 g/mol
  • CAS Number : 2530-83-8
  • Structure : The compound features a silane backbone with three methoxy groups and an epoxide group, which contributes to its reactivity and bonding capabilities.

The biological activity of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane primarily stems from its ability to form strong covalent bonds with biomolecules. This capability is crucial for applications in:

  • Drug Delivery Systems : The compound can be utilized to enhance the stability and delivery efficiency of therapeutic agents.
  • Biocompatible Coatings : Its reactivity allows for the creation of surfaces that promote cell adhesion and growth, essential for biomedical implants.

The epoxide functionality facilitates interactions with various biomolecules, enhancing its effectiveness in medical applications. This property is particularly useful in developing biosensors where the immobilization of enzymes or antibodies is required.

Toxicological Profile

Research indicates that the compound exhibits low acute toxicity. The following data summarizes key findings regarding its safety profile:

Exposure RouteLD50 (mg/kg)Observations
Oral7010 - 16900Low toxicity observed
Dermal6800Mild irritant
Inhalation> 2.7 mg/LNo significant toxicity

In repeated exposure studies, no significant adverse effects were noted at doses up to 1000 mg/kg bw/day, indicating a favorable safety profile for potential applications in medical devices and coatings .

Applications in Research

Dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane has been extensively studied for its role in surface modification and biomolecule immobilization. Notable research findings include:

  • Surface Modification of Nanoparticles : Studies demonstrate that varying concentrations of the compound can significantly affect the functionalization of silica nanoparticles, improving their compatibility with biological systems .
  • Biosensor Development : The compound's ability to create stable bonds with enzymes has been leveraged to enhance the sensitivity and specificity of biosensors used in clinical diagnostics.
  • Adhesion Promotion : Its application as a coupling agent has shown improvements in adhesion properties when applied to various substrates, making it valuable for industrial applications.

Case Study 1: Drug Delivery Systems

A study investigated the use of dioxosilane; trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane as a carrier for anticancer drugs. Results indicated enhanced drug loading capacity and controlled release profiles compared to conventional carriers, highlighting its potential in targeted therapy.

Case Study 2: Biocompatible Coatings

In another study focusing on biocompatible coatings for implants, the incorporation of this silane significantly increased cell adhesion rates compared to unmodified surfaces. This finding suggests that it can improve the integration of medical devices within biological tissues.

Q & A

Q. What are the common synthetic routes for preparing trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane (GPTMS)?

GPTMS is typically synthesized via hydrolysis-condensation reactions of precursor silanes. The epoxy-functionalized propyl chain is introduced through alkoxylation or glycidylation of a propyltrimethoxysilane intermediate. Key steps include:

  • Hydrolysis : Methoxy groups (-OCH₃) on silicon react with water to form silanol (-Si-OH) groups.
  • Condensation : Silanol groups polymerize to form Si-O-Si networks.
  • Epoxy Functionalization : The oxirane (epoxy) group is introduced via reaction with epichlorohydrin or glycidyl ether derivatives under controlled pH conditions.

Methodological Note : Reaction monitoring via ¹H NMR (e.g., tracking epoxy proton signals at δ 3.1–3.4 ppm) and FTIR (Si-O-C stretching at ~1,090 cm⁻¹) is critical to confirm successful synthesis .

Q. Which spectroscopic techniques are most effective for characterizing GPTMS and its derivatives?

Technique Key Applications Diagnostic Features References
¹H/¹³C NMR Structural confirmationEpoxy protons (δ 3.1–3.4 ppm), methoxy protons (δ 3.5–3.6 ppm), and propyl chain signals (δ 1.4–1.8 ppm)
FTIR Functional group analysisSi-O-Si (1,040–1,100 cm⁻¹), epoxy C-O-C (1,250 cm⁻¹), and Si-O-C (1,090 cm⁻¹)
XPS Surface compositionSi 2p (102–104 eV for Si-O bonds), C 1s (286.5 eV for C-O in epoxy)


Data Contradiction Analysis : Overlapping NMR peaks (e.g., methoxy and epoxy protons) can be resolved using 2D NMR (COSY, HSQC) or deuterated solvents. Integration ratios validate stoichiometry .

Advanced Research Questions

Q. How does the reactivity of GPTMS change under highly basic aqueous conditions?

In strongly basic media (pH >12):

  • Hydrolysis-Condensation : Methoxy groups hydrolyze rapidly to silanols, forming hybrid silica cages (90% condensation in 9 days).
  • Epoxy Ring Opening : Competing pathways generate polyethylene oxide chains, diols, or dioxane species. Full epoxy conversion requires >7 days due to steric hindrance.
  • Nanostructure Formation : Light scattering reveals <20 nm clusters, but further growth is limited by incomplete condensation .

Experimental Design : Use ²⁹Si NMR to track Qⁿ (silica) and Tⁿ (organosilane) species. Kinetic studies with pH control (e.g., NaOH) and temperature variations (25–60°C) elucidate reaction mechanisms .

Q. What methodologies are used to study crosslinking mechanisms in GPTMS-based hybrid materials?

GPTMS acts as a crosslinker in sol-gel matrices due to its dual reactivity:

  • Epoxy-Nucleophile Reactions : Covalent bonding with amines, thiols, or carboxylates (e.g., in proteins or polymers).
  • Silanol Condensation : Formation of Si-O-Si networks.

Q. Methodological Approaches :

  • Computational Modeling : Density Functional Theory (DFT) predicts preferential esterification over hydrolysis in glutamic acid residues (ΔG ≈ −15 kcal/mol) .
  • Thermal Analysis : DSC/TGA identifies crosslinking exotherms (150–200°C) and thermal stability changes.
  • Spectroscopic Monitoring : In-situ FTIR tracks epoxy consumption (1,250 cm⁻¹ decay) and silanol formation (950 cm⁻¹) .

Application Example : In pH-responsive textiles, GPTMS forms durable covalent bonds with polyester fabrics, enabling reversible color changes (ΔCIELAB >10) after 10 washing cycles .

Q. How do conflicting NMR data for GPTMS derivatives inform structural validation?

Conflicts may arise from:

  • Dynamic Epoxy Ring Opening : Protons adjacent to epoxy groups (δ 2.5–3.5 ppm) show splitting due to ring strain or solvolysis.
  • Stereochemical Variants : Cis/trans isomerism in propyl chains alters coupling constants (J = 6–8 Hz).

Q. Resolution Strategies :

  • Variable Temperature NMR : Suppress dynamic effects (e.g., −40°C to "freeze" conformers).
  • Isotopic Labeling : ¹³C-enriched GPTMS clarifies carbon connectivity via HSQC.
  • Comparative Analysis : Cross-reference with XRD or computational models (e.g., Gaussian DFT) .

Q. What role does GPTMS play in protein gelation and biocompatible materials?

At neutral pH and >75 mM concentrations, GPTMS esterifies carboxylate residues (e.g., glutamic acid) in proteins, forming crosslinked gels. Key findings include:

  • Plasticization : Hydrolyzed silanols (Si-OH) and diols reduce gel brittleness (storage modulus G’ ↓30%).
  • 29Si NMR Evidence : Oligomers (T²/T³ species) dominate in protein media, indicating limited condensation .

Methodological Note : Gel permeation chromatography (GPC) and rheology (frequency sweeps) quantify crosslink density and viscoelasticity.

Q. How can computational models predict GPTMS reactivity in hybrid systems?

DFT studies reveal:

  • Nucleophilic Attack Preference : Epoxy oxygen (vs. methoxy) reacts preferentially with nucleophiles (e.g., NH₃, ΔE = −20 kcal/mol).
  • Solvent Effects : Water stabilizes transition states, accelerating hydrolysis (activation energy Ea ≈ 15 kcal/mol).

Validation : Correlate DFT-predicted reaction pathways with LC-MS/MS data for hydrolysis byproducts .

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